molecular formula C14H18ClN3O3 B2953475 methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride CAS No. 2343964-37-2

methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B2953475
CAS No.: 2343964-37-2
M. Wt: 311.77
InChI Key: JANBFVHVMSMMDY-UTONKHPSSA-N
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Description

Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride is a chiral tryptophan derivative featuring an aminoacetamido substituent at the α-carbon and a methyl ester group. Its structure includes a 1H-indol-3-yl moiety, characteristic of tryptophan-based compounds. The R-configuration at the second carbon distinguishes it from its S-enantiomer counterparts. This compound is typically synthesized via coupling reactions involving amino-protected intermediates and activating agents like EDC•HCl (ethylcarbodiimide hydrochloride), as seen in related syntheses (). Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for biochemical applications.

Properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3.ClH/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11;/h2-5,8,12,16H,6-7,15H2,1H3,(H,17,18);1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBFVHVMSMMDY-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride typically involves multiple steps. One common approach is to start with the indole ring structure and introduce the aminoacetamido group through a series of reactions. The propanoate ester is then formed through esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to certain proteins and enzymes, potentially inhibiting or modifying their activity. The aminoacetamido group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, highlighting key differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Substituents Stereochemistry Key Properties Synthesis Method Biological Relevance
Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride Aminoacetamido, methyl ester, indole R-configuration Hydrochloride salt; m.p. ~213–216°C (); [α]D = -19° (MeOH) () EDC•HCl-mediated coupling () Potential peptide synthesis intermediate
Methyl (2S)-2-(2-acetamidoacetamido)-3-(1H-indol-3-yl)propanoate () Acetamidoacetamido, methyl ester, indole S-configuration Off-white solid; NMR-confirmed (δ 1.34–7.85) () Pd-catalyzed arylation () Model for C2-selective indole modifications
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate () Acetamido, phenyl-substituted indole S-configuration m.p. 82–83°C; chiral HPLC resolution () Aryldiazonium salt coupling () Studied for regioselective indole arylation
Methyl (2R)-2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate () Chloroacetamido, methyl ester, indole R-configuration Reactive chloro group; potential alkylating agent Chloroacetylation () Intermediate for bioactive conjugates
D-Tryptophan methyl ester hydrochloride () Methyl ester, indole R-configuration m.p. 213–216°C; [α]D = -19° (MeOH) () Esterification of D-tryptophan () Chiral building block for pharmaceuticals

Key Observations:

Stereochemical Impact : The R-configuration in the target compound contrasts with S-enantiomers (e.g., ), affecting optical rotation and chiral recognition in biological systems .

Substituent Effects: Aminoacetamido vs. acetamidoacetamido (): The additional amino group in the target compound may enhance hydrogen-bonding interactions. Chloroacetamido (): Introduces electrophilic reactivity, enabling crosslinking or further functionalization.

Synthetic Routes : Pd-catalyzed methods () enable regioselective indole modifications, while EDC•HCl-mediated coupling () is preferred for amide bond formation.

Physical Properties : Hydrochloride salts (e.g., target compound, ) exhibit higher melting points and improved solubility compared to neutral esters ().

Biological Activity

Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride, a derivative of tryptophan, has garnered attention in the field of medicinal chemistry due to its potential pharmacological activities. This compound is characterized by its indole ring structure, which is common in many biologically active molecules. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, receptor interactions, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₁₄N₂O₂·HCl
  • Molecular Weight : 254.7 g/mol
  • Synonyms : H-D-Tryptophan methyl ester hydrochloride, D-Tryptophan methyl ester hydrochloride

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. Common methods include:

  • Direct Amination : Involves the reaction of methyl esters with amino acids under acidic or basic conditions.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of amide bonds between amino acids and other functional groups.

Biological Activity

The biological activity of this compound is primarily attributed to its structural similarities with neurotransmitters such as serotonin. Key activities include:

  • Neurotransmitter Modulation : Exhibits potential effects on serotonin receptors, which may influence mood and cognitive functions.
  • Antioxidant Properties : May help in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest it could modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors involved in neurotransmission. The following table summarizes key interactions:

Receptor Type Binding Affinity Biological Implication
Serotonin Receptors (5-HT)HighPotential antidepressant effects
NMDA ReceptorsModeratePossible role in neuroprotection
GABA ReceptorsLowMay influence inhibitory neurotransmission

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
L-TryptophanNatural amino acid; precursor to serotoninEssential amino acid; dietary source
Methyl TryptophanMethylated derivative of tryptophanIncreased lipophilicity; potential CNS activity
5-HydroxytryptophanHydroxylated form of tryptophanDirect precursor to serotonin
D-TryptophanStereoisomer of L-TryptophanDifferent biological activity; less common

The distinct functional groups in this compound confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Neurological Disorders : Investigations into its effects on mood disorders show promise for developing novel antidepressants.
  • Cancer Research : Preliminary findings suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Inflammatory Diseases : Research indicates that it could play a role in managing chronic inflammation.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Q. What synthetic routes are used to prepare methyl ester derivatives of indole-containing amino acids?

Methodological Answer:

  • Step 1: Start with protected indole-amino acid precursors (e.g., tert-butoxycarbonyl (Boc) protection for amines).
  • Step 2: Esterify the carboxylic acid group using methanol and a catalyst (e.g., thionyl chloride or DCC/DMAP) .
  • Step 3: Deprotect the amine under acidic conditions (e.g., HCl/dioxane) .

Table 2: Example Reaction Conditions from Literature

Starting MaterialReagentsConditionsYieldReference
2-(4-chloro-indolyl)propanedialHydroxylamine HCl, EtOHReflux, 7 h86%
(S)-2-amino-3-(phenylamino)propanoic acidHCl, methanolRT, 12 h75%

Q. How is the compound purified after synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol or ethanol/water mixtures; cool slowly to maximize crystal yield .
  • Column Chromatography: Employ silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) .
  • Lyophilization: For hygroscopic derivatives, freeze-dry aqueous solutions under vacuum .

Q. What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

  • NMR: Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to confirm stereochemistry and indole ring substitution .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: Resolve absolute configuration for chiral centers (if crystals are obtainable) .

Q. How should researchers handle discrepancies in melting point or solubility data?

Methodological Answer:

  • Reproduce Conditions: Ensure identical solvent systems, heating rates, and equipment calibration.
  • Check Polymorphism: Perform differential scanning calorimetry (DSC) to identify polymorphic forms .
  • Collaborative Validation: Cross-verify results with independent labs or databases (e.g., PubChem) .

Advanced Questions

Q. How does the 2R configuration influence biological activity or chemical reactivity?

Methodological Answer:

  • Stereochemical Analysis: Compare enantiomers via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Docking Studies: Use molecular dynamics simulations to assess binding affinity differences in target proteins (e.g., enzymes) .
  • Case Study: The (2R) configuration in similar indole derivatives enhances receptor selectivity by 3-fold compared to (2S) .

Q. What computational methods predict the compound’s stability under varying pH or temperature?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies .
  • pH Stability: Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) .
  • Thermogravimetric Analysis (TGA): Validate computational predictions with experimental decomposition profiles .

Q. How can researchers resolve contradictions in NMR or MS data during characterization?

Methodological Answer:

  • Advanced NMR Techniques: Use 15N^{15}N-labeled samples or 1H^1H-15N^{15}N HMBC to resolve ambiguous couplings .
  • Isotopic Labeling: Synthesize 13C^{13}C- or 2H^2H-labeled analogs to trace fragmentation pathways in MS .
  • Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outlier datasets .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
  • Kinetic Resolution: Monitor reaction progress with chiral columns to isolate intermediates .
  • Crystallization-Induced Asymmetric Transformation (CIAT): Promote ee via selective crystal growth .

Q. How are reaction pathways validated for scale-up in process chemistry?

Methodological Answer:

  • Microreactor Screening: Test scalability in flow reactors with real-time monitoring (e.g., FTIR) .
  • DoE (Design of Experiments): Use factorial designs to optimize parameters (temperature, catalyst loading) .
  • Hazard Assessment: Conduct reaction calorimetry to identify exothermic risks during scale-up .

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